molecular formula C16H13N3OS B14445838 5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole CAS No. 74099-12-0

5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole

Cat. No.: B14445838
CAS No.: 74099-12-0
M. Wt: 295.4 g/mol
InChI Key: XLQZAXLWBAOCCS-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole: is a heterocyclic compound featuring a unique combination of functional groups, including a methylsulfanyl group, a phenyl group, and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization step and large-scale diazotization and coupling reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole involves its interaction with specific molecular targets. The phenyldiazenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole is unique due to its combination of a methylsulfanyl group, a phenyl group, and a phenyldiazenyl group within an oxazole ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

74099-12-0

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

(5-methylsulfanyl-3-phenyl-1,2-oxazol-4-yl)-phenyldiazene

InChI

InChI=1S/C16H13N3OS/c1-21-16-15(18-17-13-10-6-3-7-11-13)14(19-20-16)12-8-4-2-5-9-12/h2-11H,1H3

InChI Key

XLQZAXLWBAOCCS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NO1)C2=CC=CC=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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